molecular formula C14H12N2O6S B11446762 2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid

2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid

Cat. No.: B11446762
M. Wt: 336.32 g/mol
InChI Key: VMUUBYKWPNNGRO-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenylacetic acid backbone, with a nitrophenyl group providing additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with phenylacetic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid is primarily attributed to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness: 2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid is unique due to the presence of both the nitrophenyl and phenylacetic acid moieties, which provide additional functional properties and potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]-2-phenylacetic acid

InChI

InChI=1S/C14H12N2O6S/c17-14(18)13(10-4-2-1-3-5-10)15-23(21,22)12-8-6-11(7-9-12)16(19)20/h1-9,13,15H,(H,17,18)

InChI Key

VMUUBYKWPNNGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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